2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride
Overview
Description
2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride is a chemical compound with the empirical formula C6H15Cl2N3O and a molecular weight of 216.11 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to an acetohydrazide group. It is commonly used in early discovery research and is available in solid form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride typically involves the reaction of pyrrolidine with acetohydrazide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The general reaction scheme can be represented as follows:
[ \text{Pyrrolidine} + \text{Acetohydrazide} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
Acetohydrazide: The parent compound without the pyrrolidine ring.
Pyrrolidine-2,5-dione: A related compound with a different functional group arrangement.
Uniqueness
2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride is unique due to its combination of the pyrrolidine ring and acetohydrazide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetohydrazide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-8-6(10)5-9-3-1-2-4-9;;/h1-5,7H2,(H,8,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRPTQFULFDENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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